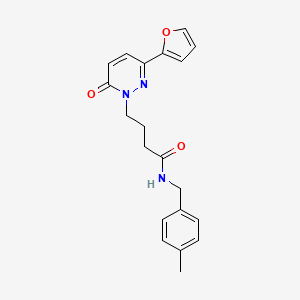

3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

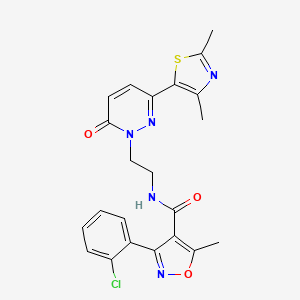

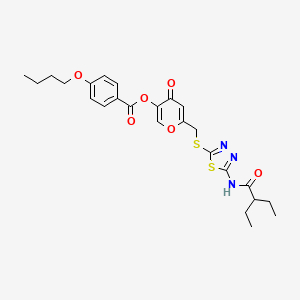

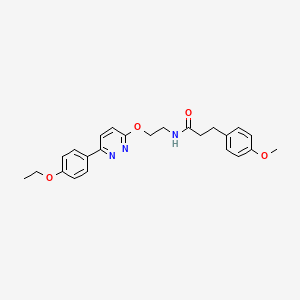

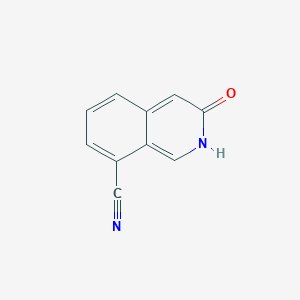

The compound “3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride” likely contains an aminooxy functional group and a dimethylamine group attached to a propane backbone. The “dihydrochloride” indicates that it is a salt with two chloride ions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, aminooxy compounds are generally synthesized through oximation reactions, which involve the reaction of an aminooxy moiety with a carbonyl group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminooxy and dimethylamine groups would likely be attached to different carbons on the propane backbone .Chemical Reactions Analysis

Aminooxy compounds are known to undergo oximation reactions with carbonyl groups, forming robust oxime ether linkages . They can also participate in reductive oxyamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aminooxy and dimethylamine groups could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Synthesis and Derivatives

Productive Syntheses of Extended Amines : Research has demonstrated the productive synthesis of extended amines, such as 1-ethynylcyclopropylamine, from simpler amines like 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride. These compounds serve as precursors for further chemical transformations, including the creation of N-Fmoc-protected derivatives for peptide synthesis (Kozhushkov et al., 2010).

Biomedical Applications

Antibacterial Biocides : The modification of silsesquioxanes with amines, akin to 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride, has been explored for antibacterial applications. These compounds, when functionalized onto surfaces, have shown efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as surface coatings with antimicrobial properties (Chojnowski et al., 2006).

Material Science

Surface Modification for Microfluidics : The application of aminosilanes for the surface modification of poly(dimethylsiloxane) (PDMS) in microfluidic devices underscores the importance of these compounds in creating biofunctional interfaces. Such modifications enable the selective immobilization of proteins or cells, facilitating the development of assays and cell patterning techniques critical in biomedical research (Séguin et al., 2010).

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC) : Aminosilanes are utilized in the derivatization of amines for their detection by HPLC with fluorescence detection. This technique allows for the sensitive and selective analysis of amino compounds in complex matrices, including biological and environmental samples, showcasing the versatility of aminosilanes in analytical methodologies (You et al., 2006).

Nanotechnology

Magnetic Nanoparticle Modification : Aminosilanes serve as key agents for the surface functionalization of magnetic nanoparticles, enabling their application in biomedical fields such as drug delivery, diagnostic imaging, and as contrast agents in magnetic resonance imaging. The modification with aminosilanes provides a foundation for further conjugation with therapeutic molecules or targeting ligands, enhancing the nanoparticles' biocompatibility and functionality (Shen et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

O-[3-(dimethylamino)propyl]hydroxylamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O.2ClH/c1-7(2)4-3-5-8-6;;/h3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEFYPRSPSDJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCON.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2918845.png)

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2918847.png)

![3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2918851.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)